多维替尼-d8

描述

Synthesis Analysis

An electrospray ionization tandem mass spectrometry (ESI-MS/MS) method was used to separate dovitinib using an analytical C18 column (50 × 2.1 mm, 1.8 μm) at 25°C . Bosutinib was used as the internal standard (IS). Dovitinib was extracted from mouse plasma using a precipitation procedure .Molecular Structure Analysis

Dovitinib is an oral multikinase inhibitor targeting FGF receptors, PDGF receptors, and VEGF receptors . Its activity against FGF receptors suggests its usefulness in treating cancers after the failure of VEGF/VEGF receptor-targeting agents .Chemical Reactions Analysis

The piperazine-linked benzimidazole multi-kinase inhibitor dovitinib, which has a chemical structure similar to the piperazine-linked bisbenzimidazole minor groove DNA binding compound Hoechst 33258, also bound to DNA, though not as strongly as Hoechst 33258 .Physical And Chemical Properties Analysis

Dovitinib is a small molecule with a molecular weight of 392.438 . Its chemical formula is C21H21FN6O .科学研究应用

乳腺癌治疗

多维替尼已被用于治疗乳腺癌。在一项 II 期临床试验中,多维替尼与富马酸他莫昔芬联合使用,用于治疗绝经后患者的 HR+、HER2− 乳腺癌,这些患者在先前内分泌治疗期间或之后病情进展 . 研究表明,多维替尼与富马酸他莫昔芬联合使用在 FGF 途径扩增亚组中显示出有希望的临床活性 .

FGFR 抑制

多维替尼是一种有效的成纤维细胞生长因子受体 (FGFR) 抑制剂。它已在经多种治疗的 FGFR 途径扩增乳腺癌患者中显示出抗肿瘤活性 . 它还在 FGFR 扩增的乳腺癌细胞系中显示出抗肿瘤活性 .

VEGFR 抑制

多维替尼也是血管内皮生长因子受体 (VEGFR) 的抑制剂。这使其成为治疗 VEGFR 起重要作用的癌症的潜在候选药物 .

PDGFR 抑制

多维替尼抑制血小板衍生生长因子受体 (PDGFR),它在各种类型的癌症中经常过表达 .

c-KIT 抑制

多维替尼已被发现抑制c-KIT,这是一种在某些类型的癌症中经常发生突变并过度活跃的蛋白质 .

FLT3 抑制

多维替尼抑制FMS 样酪氨酸激酶 3 (FLT3),这是一种参与细胞生长和分裂的蛋白质。在某些癌症中,FLT3 被过度激活,导致癌细胞快速生长 .

作用机制

Target of Action

Dovitinib-d8 is a multi-kinase inhibitor that primarily targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . These include the vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1/3), platelet-derived growth factor receptor β (PDGFR-β), and others . These RTKs play crucial roles in cell proliferation, survival, and differentiation, and their overexpression or mutation is often associated with cancer development .

Mode of Action

Dovitinib-d8 interacts with its targets by inhibiting their kinase activity, which prevents the phosphorylation and activation of downstream signaling pathways . Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This broad spectrum of inhibition allows Dovitinib-d8 to interfere with multiple processes involved in tumor growth and angiogenesis .

Biochemical Pathways

The inhibition of these RTKs by Dovitinib-d8 affects several key biochemical pathways. For instance, the drug’s action on FGFRs, VEGFRs, and PDGFR-β disrupts the MAP kinase and AKT pathways, which are critical for cell proliferation and survival . By blocking these pathways, Dovitinib-d8 can inhibit tumor growth and induce apoptosis in cancer cells .

Pharmacokinetics

It is known that dovitinib is an orally active small molecule, suggesting that it can be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of Dovitinib-d8’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . In addition, Dovitinib-d8 significantly decreases the microvessel density of tumors, indicating its antiangiogenic effects . These effects contribute to the drug’s ability to suppress tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of Dovitinib-d8 can be influenced by various environmental factors. For instance, the presence of other drugs can affect Dovitinib-d8’s pharmacokinetics and pharmacodynamics . Additionally, factors such as the tumor microenvironment and the genetic makeup of the cancer cells can impact the drug’s efficacy . .

安全和危害

属性

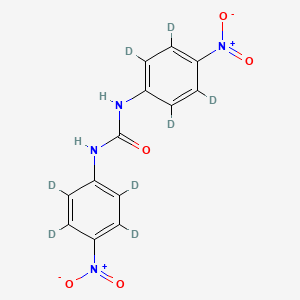

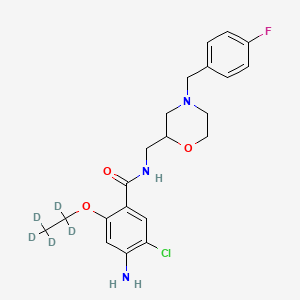

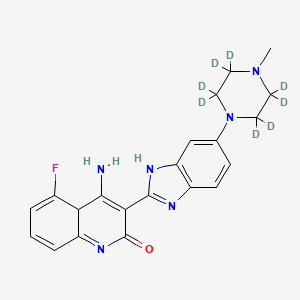

IUPAC Name |

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25)/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLGJSYPIOVRLQ-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

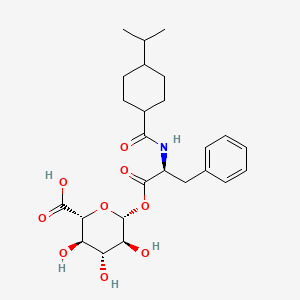

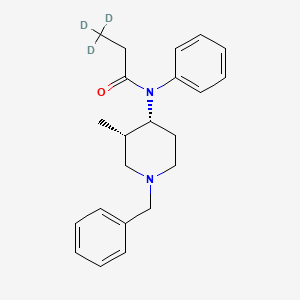

![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)

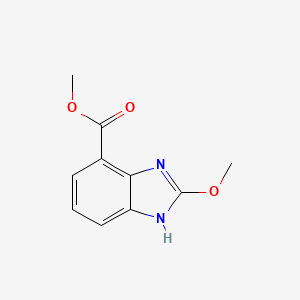

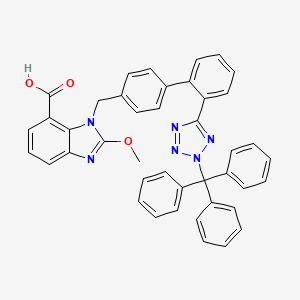

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)